molecular formula C15H11NO2S B14314142 4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile CAS No. 114361-53-4

4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile

Katalognummer: B14314142
CAS-Nummer: 114361-53-4
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: QJOUVFLVIHQKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a phenylethenyl group, and a methylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. This reaction is typically carried out in a solvent such as dichloromethane or toluene, and the ylide is generated in situ using a strong base like sodium hydride or butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylsulfanyl)-4,6-bis[(1E)-2-phenylethenyl]pyridine-3-carbonitrile
  • 5-Arylidene-1-methyl-2-[2-(methylsulfanyl)-2-phenylethenyl]-1H-imidazol-5(4H)-ones

Uniqueness

4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

114361-53-4

Molekularformel

C15H11NO2S

Molekulargewicht

269.3 g/mol

IUPAC-Name

4-methylsulfanyl-2-oxo-6-(2-phenylethenyl)pyran-3-carbonitrile

InChI

InChI=1S/C15H11NO2S/c1-19-14-9-12(18-15(17)13(14)10-16)8-7-11-5-3-2-4-6-11/h2-9H,1H3

InChI-Schlüssel

QJOUVFLVIHQKPK-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=O)OC(=C1)C=CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.